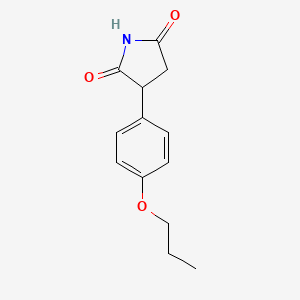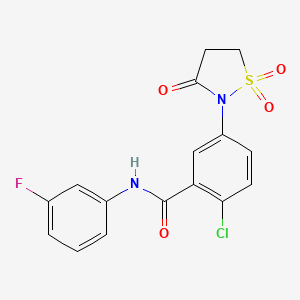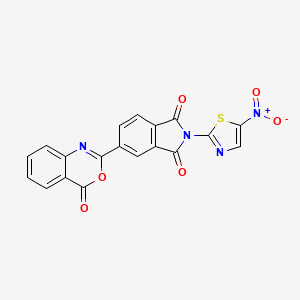
3-(4-propoxyphenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as PPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PPD is a derivative of thalidomide, a drug that was initially introduced as a sedative but was later found to cause severe birth defects. However, PPD does not have the same teratogenic effects as thalidomide and has shown promise in treating various diseases.
Mechanism of Action
The exact mechanism of action of 3-(4-propoxyphenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress. This compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage. This compound has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
3-(4-propoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in humans, and its long-term safety and efficacy are not yet known.
Future Directions
There are several future directions for research on 3-(4-propoxyphenyl)-2,5-pyrrolidinedione. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has been found to have neuroprotective effects and may have the potential to slow or halt the progression of these diseases. Another area of interest is the development of this compound analogs with improved solubility and bioavailability, which could enhance its therapeutic potential. Overall, this compound is a promising compound that has the potential to be used in the treatment of various diseases, and further research is needed to fully understand its therapeutic properties.
Synthesis Methods
3-(4-propoxyphenyl)-2,5-pyrrolidinedione can be synthesized through a multi-step process that involves the reaction of 4-propoxybenzaldehyde with malonic acid in the presence of ammonium acetate. The resulting product is then cyclized using sodium ethoxide to obtain this compound.
Scientific Research Applications
3-(4-propoxyphenyl)-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and neuroprotective effects. Studies have shown that this compound can inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in various inflammatory conditions. This compound has also been found to induce apoptosis (cell death) in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
3-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-7-17-10-5-3-9(4-6-10)11-8-12(15)14-13(11)16/h3-6,11H,2,7-8H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUMXPMEIFGRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenoxy)ethyl]-2-furamide](/img/structure/B5014367.png)

![[3-(acetylamino)-1-adamantyl]methyl nitrate](/img/structure/B5014384.png)
![2-benzyl-3-(4-methoxyphenyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5014385.png)

![methyl 4-{[(3,4-difluorophenyl)amino]methyl}benzoate](/img/structure/B5014405.png)
![diethyl [5-(4-tert-butylphenoxy)pentyl]malonate](/img/structure/B5014408.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5014410.png)
![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5014418.png)
![N-(4-fluorophenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5014430.png)
![dimethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5014441.png)
![2-{[5-(2,4-dimethylphenoxy)pentyl]amino}ethanol](/img/structure/B5014442.png)
![tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate)](/img/structure/B5014444.png)